(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one
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Overview
Description
(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one is a chiral compound with significant potential in various scientific fields. It is characterized by its unique azepanone ring structure, which includes an amino group, a benzyl group, and a hydroxyl group. This compound’s stereochemistry is defined by the (3R,4S) configuration, which plays a crucial role in its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one typically involves several steps, starting from commercially available precursors. One common method involves the use of diallylamine, which undergoes ring-closing metathesis (RCM) followed by SN2 displacement reactions to form the azepanone ring . The stereochemistry is controlled through the use of chiral catalysts or resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azepanone ring can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to introduce halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of (3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-1-(Benzyloxycarbonyl)-4-ethylpyrrolidine-3-carboxylic acid
- (3R,4S)-3-Methoxy-4-methylaminopyrrolidine
Uniqueness
(3R,4S)-3-Amino-1-benzyl-4-hydroxyazepan-2-one stands out due to its unique azepanone ring structure and specific stereochemistry. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
165257-07-8 |
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Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(3R,4S)-3-amino-1-benzyl-4-hydroxyazepan-2-one |
InChI |
InChI=1S/C13H18N2O2/c14-12-11(16)7-4-8-15(13(12)17)9-10-5-2-1-3-6-10/h1-3,5-6,11-12,16H,4,7-9,14H2/t11-,12+/m0/s1 |
InChI Key |
LILAYWPBNDSOKZ-NWDGAFQWSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H](C(=O)N(C1)CC2=CC=CC=C2)N)O |
Canonical SMILES |
C1CC(C(C(=O)N(C1)CC2=CC=CC=C2)N)O |
Origin of Product |
United States |
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